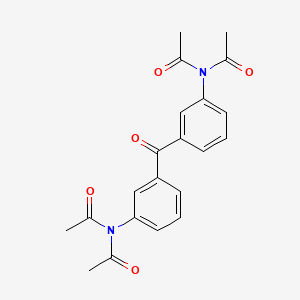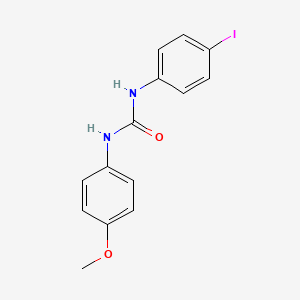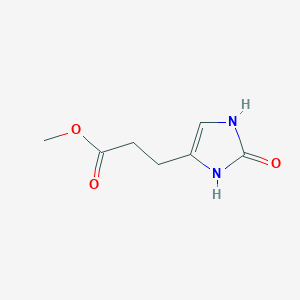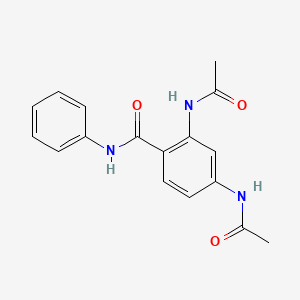
N,N'-(carbonyldi-3,1-phenylene)bis(N-acetylacetamide)
Vue d'ensemble
Description
N,N'-(carbonyldi-3,1-phenylene)bis(N-acetylacetamide) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a bis-amide compound that is commonly referred to as CDP. The chemical structure of CDP consists of two acetylacetamide groups connected by a phenylene linker.
Applications De Recherche Scientifique
CDP has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, CDP has been shown to exhibit significant antimicrobial activity against various strains of bacteria and fungi. It has also been studied for its potential use as an anticancer agent. In material science, CDP has been used to synthesize new polymers and materials with unique properties. In catalysis, CDP has been used as a catalyst in various chemical reactions, including the synthesis of esters and amides.
Mécanisme D'action
The mechanism of action of CDP is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various cellular processes. In antimicrobial activity, CDP is thought to disrupt the cell membrane of bacteria and fungi, leading to cell death. In anticancer activity, CDP is believed to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
CDP has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that CDP can inhibit the growth of various strains of bacteria and fungi, as well as induce apoptosis in cancer cells. In vivo studies have shown that CDP can reduce the growth of tumors in animal models and exhibit anti-inflammatory activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CDP is its high yield and stability under normal laboratory conditions. It is also relatively easy to synthesize and purify. However, one of the limitations of CDP is its limited solubility in water, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of CDP is not fully understood, which can make it challenging to optimize its use in certain applications.
Orientations Futures
There are several future directions for the study of CDP. One area of interest is the development of new derivatives of CDP with improved solubility and activity. Another area of interest is the optimization of CDP as an anticancer agent, including the development of new drug delivery systems. Additionally, the use of CDP as a catalyst in various chemical reactions is an area of ongoing research. Finally, the study of the mechanism of action of CDP and its effects on various cellular processes is an important area of future research.
Propriétés
IUPAC Name |
N-acetyl-N-[3-[3-(diacetylamino)benzoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5/c1-13(24)22(14(2)25)19-9-5-7-17(11-19)21(28)18-8-6-10-20(12-18)23(15(3)26)16(4)27/h5-12H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJJPXSWPXDLHFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC=CC(=C1)C(=O)C2=CC(=CC=C2)N(C(=O)C)C(=O)C)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-(carbonyldibenzene-3,1-diyl)bis(N-acetylacetamide) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-3-{[3-(trifluoromethyl)phenyl]amino}naphthoquinone](/img/structure/B3743940.png)
![1-[3,4,4-trichloro-1-(4-morpholinyl)-2-nitro-1,3-butadien-1-yl]-1H-1,2,3-benzotriazole](/img/structure/B3743952.png)
![4-(1-methylbenzo[f]quinolin-3-yl)aniline](/img/structure/B3743955.png)
![4-(4-methylphenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline](/img/structure/B3743962.png)
![4-(4-methoxyphenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline](/img/structure/B3743965.png)




![ethyl 2-{[(5-phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)methyl]amino}benzoate](/img/structure/B3743990.png)
![1,1'-[1,4-phenylenebis(oxy-4,1-phenylene)]di(2,5-pyrrolidinedione)](/img/structure/B3743996.png)
![2-[3,5-bis(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3744007.png)
![5-(1,3-benzoxazol-2-yl)-2-[3-(1,3-benzoxazol-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3744020.png)
![2-[(3-bromobenzyl)thio]-N-8-quinolinylacetamide](/img/structure/B3744032.png)